(2-(3-Fluorophenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3-Fluorophenyl)pyridin-4-yl)boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring, which is further substituted with a fluorophenyl group. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of a halogenated pyridine with a metalation reagent to form an organometallic intermediate, which is then reacted with a boric acid ester to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol) under mild conditions.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of biaryl compounds, which are common motifs in many natural products and pharmaceuticals .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a key intermediate in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals, due to its unique chemical properties .
Mechanism of Action
The primary mechanism of action for (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the electrophile. . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
4-Pyridinylboronic acid: Similar in structure but lacks the fluorophenyl group, making it less versatile in certain synthetic applications.
2-Fluorophenylboronic acid: Contains the fluorophenyl group but lacks the pyridine ring, which can limit its reactivity in certain contexts.
3-Pyridinylboronic acid: Similar to 4-pyridinylboronic acid but with the boronic acid group attached at a different position on the pyridine ring, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorophenyl and pyridine groups in (2-(3-Fluorophenyl)pyridin-4-yl)boronic acid provides a unique combination of electronic and steric properties, making it highly versatile for a wide range of synthetic applications. This dual functionality allows for more complex and diverse chemical transformations compared to its simpler analogs .
Properties
Molecular Formula |
C11H9BFNO2 |
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Molecular Weight |
217.01 g/mol |
IUPAC Name |
[2-(3-fluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-10-3-1-2-8(6-10)11-7-9(12(15)16)4-5-14-11/h1-7,15-16H |
InChI Key |
XNMMDRQPHYKQNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)F)(O)O |
Origin of Product |
United States |
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